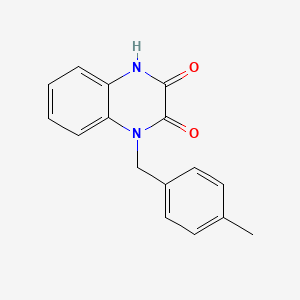
1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione
Übersicht
Beschreibung
“1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione” is a complex organic compound. The “1,4-dihydroquinoxaline-2,3-dione” part of the name suggests it contains a quinoxaline backbone, which is a type of heterocyclic compound . The “1-(4-Methylbenzyl)” part indicates a substitution on the quinoxaline ring with a 4-Methylbenzyl group .
Synthesis Analysis
While specific synthesis methods for “1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione” were not found, related compounds are often synthesized through various organic reactions involving aromatic substitution and condensation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione” would depend on its specific molecular structure. Properties such as solubility, melting point, and boiling point could be predicted based on its structure .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione has been explored for its potential as a corrosion inhibitor. In a study, a similar compound, 1,4-dioctyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione, demonstrated significant corrosion inhibition properties for mild steel in acidic environments. This was attributed to its ability to form a protective layer on the metal surface, thereby reducing corrosion rates (Zouitini et al., 2019).
Supramolecular Chemistry
The compound has been used in supramolecular chemistry, specifically for creating organic arrays that accommodate water molecules and arrays. These studies have shown how molecules with a 1,4-dihydroquinoxaline-2,3-dione core can act as hosts in hydrogen-bonded water sheets, chains, and clusters, demonstrating the potential for creating complex molecular structures (Oxtoby et al., 2005).
Synthetic Chemistry
In synthetic chemistry, 1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione has been a focus of studies exploring new synthesis methods and potential pharmacological properties. For example, a study described the synthesis of quinoxalines which could present pharmacological properties, though specific applications in this domain were not detailed (Zouitini et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)methyl]-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)17-15(19)16(18)20/h2-9H,10H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBRNCZLZWKJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one](/img/structure/B1386751.png)

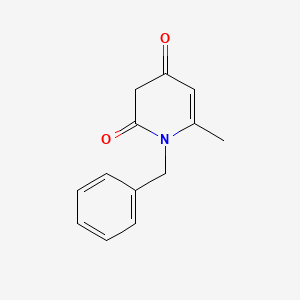

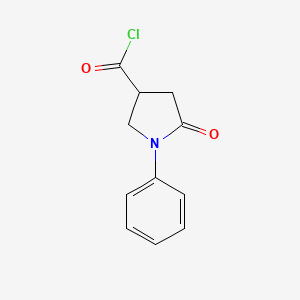
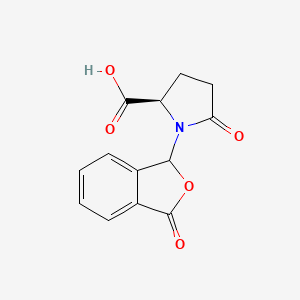
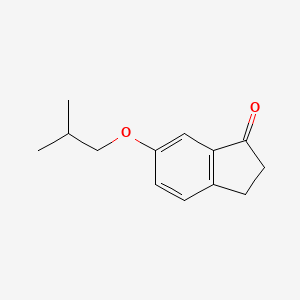





![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1386772.png)